

Literature Review of 3-Amino-4-bromo-6-chloropyridazine Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-4-bromo-6-chloropyridazine

Cat. No.: B110590

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-bromo-6-chloropyridazine is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal and agricultural chemistry. Its unique arrangement of reactive sites—an amino group and two distinct halogen atoms—provides a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive review of its applications, focusing on its role as a key intermediate in the development of targeted therapeutics. We detail its synthesis, chemical reactivity, and extensive use in constructing potent enzyme inhibitors, particularly for Fms-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia and phosphodiesterase 10A (PDE10A) in neurological disorders. This document includes structured data tables, detailed experimental protocols, and workflow diagrams to serve as a practical resource for professionals in drug discovery and development.

Introduction to 3-Amino-4-bromo-6-chloropyridazine

3-Amino-4-bromo-6-chloropyridazine (CAS 446273-59-2) is a pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The scaffold is substituted with an amino group at the C3 position, a bromine atom at C4, and a chlorine atom at C6. This trifunctional nature makes it an exceptionally valuable starting material for creating diverse chemical libraries.^[1] The amino group serves as a nucleophile or

a point for derivatization, while the bromo and chloro substituents can be selectively displaced or engaged in cross-coupling reactions, enabling the systematic construction of complex, biologically active molecules.[2] Its primary application lies in serving as a foundational core for synthesizing fused heterocyclic systems, most notably imidazo[1,2-b]pyridazines, which have shown significant promise as potent and selective kinase inhibitors.[1][3]

Property	Value	Reference
CAS Number	446273-59-2	
Molecular Formula	C ₄ H ₃ BrClN ₃	[4]
Molecular Weight	208.44 g/mol	[4]
Appearance	Light brown to brown powder	
Boiling Point	385.37 °C at 760 mmHg	[4]
Synonyms	4-Bromo-6-chloropyridazin-3-amine	

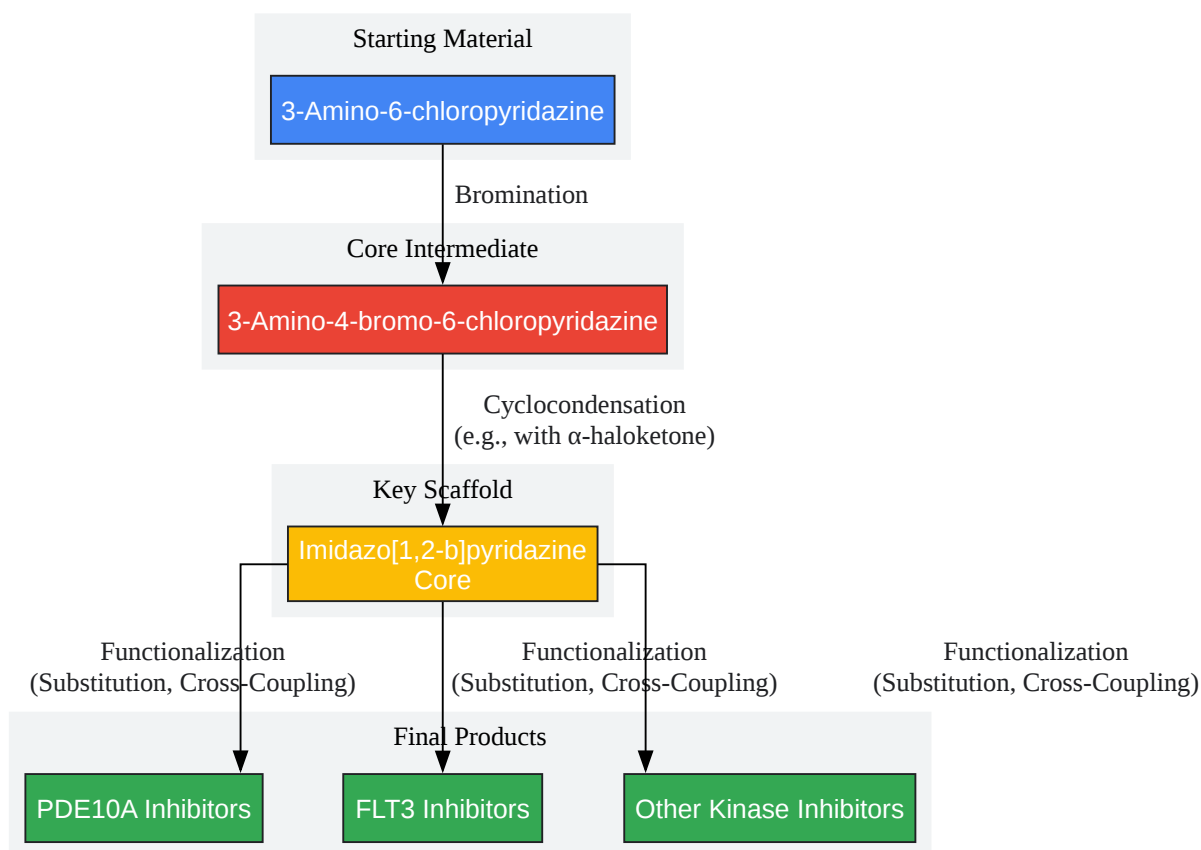
Synthesis and Chemical Reactivity

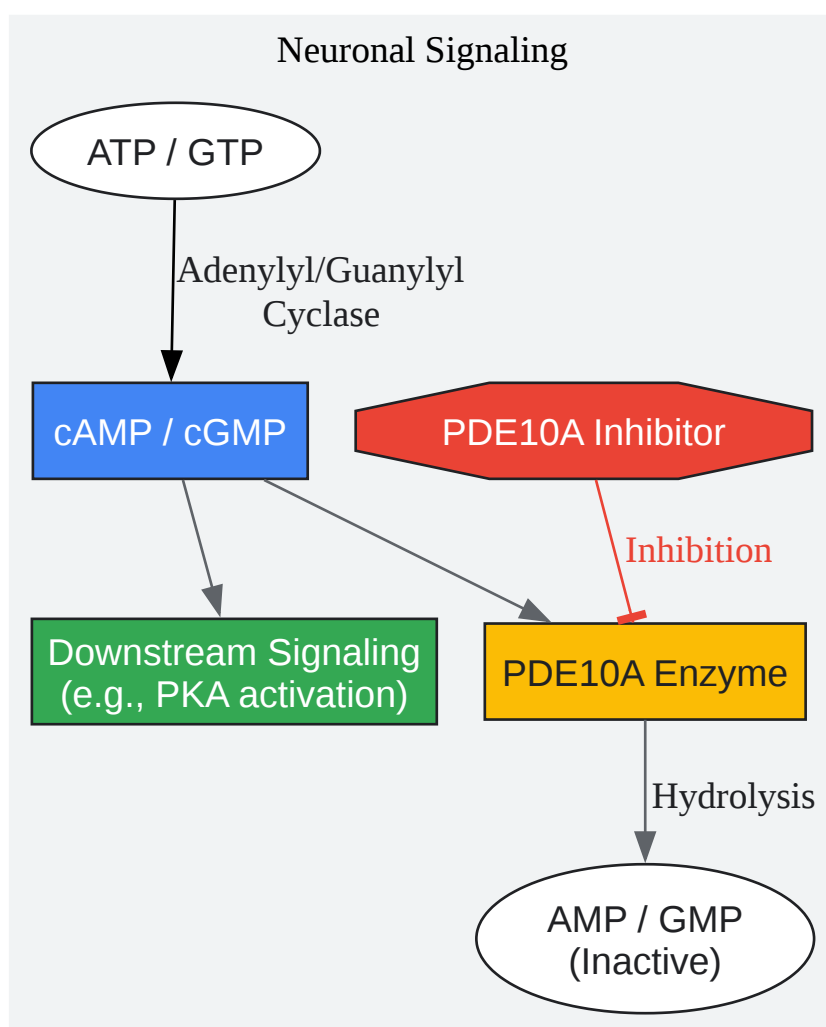
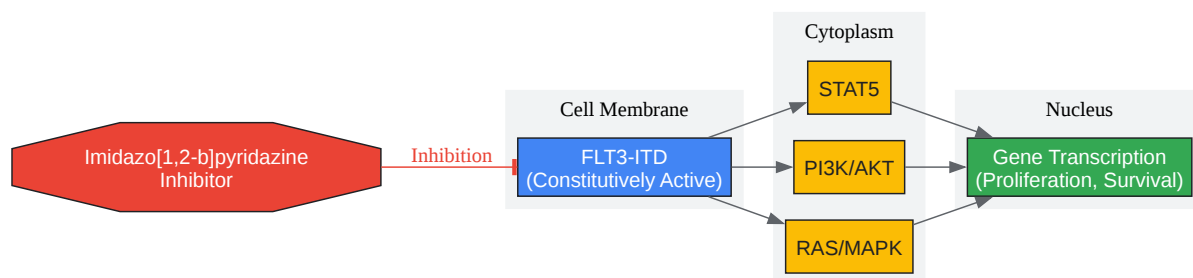
The most common synthetic route to **3-amino-4-bromo-6-chloropyridazine** is the direct electrophilic bromination of the commercially available precursor, 3-amino-6-chloropyridazine. The reaction typically employs bromine (Br₂) in a solvent like methanol, with a mild base such as sodium bicarbonate (NaHCO₃) to neutralize the HBr byproduct.[2] This method is efficient, often yielding the desired product in high purity and yield.

The reactivity of the molecule is governed by its three functional groups:

- **Nucleophilic Substitution:** The chlorine atom at the C6 position is the most susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, thiol, or alcohol moieties.
- **Cyclocondensation:** The endocyclic nitrogen adjacent to the amino group, along with the amino group itself, can react with α-haloketones or equivalent reagents in a cyclocondensation reaction. This is the cornerstone for forming the imidazo[1,2-b]pyridazine fused ring system, a privileged scaffold in drug discovery.[5]

- Cross-Coupling Reactions: The bromine atom at the C4 position is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or other carbon-based substituents.^[6]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2 | Benchchem [benchchem.com]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. usbio.net [usbio.net]
- 4. echemi.com [echemi.com]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β -Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Literature Review of 3-Amino-4-bromo-6-chloropyridazine Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110590#literature-review-of-3-amino-4-bromo-6-chloropyridazine-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com